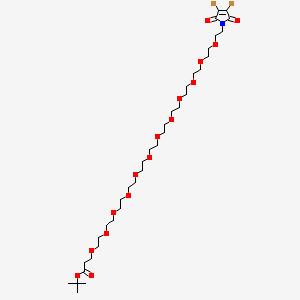![molecular formula C19H13Br B12866776 1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
1-Bromo-9H-tribenzo[a,c,e][7]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-9H-tribenzoa,c,eannulene is a compound belonging to the class of tribenzoannulenes, which are known for their unique structural properties and inherent chirality. These compounds are characterized by a saddle-shaped conformation, making them conformationally stable and inherently chiral . The inherent chirality of tribenzoannulenes makes them valuable in various scientific applications, particularly in the field of asymmetric synthesis and catalysis .
Preparation Methods
The synthesis of 1-Bromo-9H-tribenzoa,c,eannulene involves several steps, typically starting with the preparation of hydrazone derivatives of 9H-tribenzoa,c,eannulen-9-ones. These derivatives are then subjected to palladium-catalyzed coupling reactions with benzyl bromides . The key step in this process is the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . This method allows for the efficient synthesis of inherently chiral tribenzoannulene derivatives with high enantioselectivity .
Chemical Reactions Analysis
1-Bromo-9H-tribenzoa,c,eannulene undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. Common reagents used in these reactions include palladium catalysts, hydrazone derivatives, and benzyl bromides . The major products formed from these reactions are inherently chiral tribenzoannulene derivatives, which exhibit excellent performance in several classical transition-metal-catalyzed reactions .
Scientific Research Applications
1-Bromo-9H-tribenzoa,c,eannulene has a wide range of scientific research applications. In chemistry, it is used as a ligand platform for asymmetric synthesis and catalysis . Its inherent chirality makes it valuable in the development of chiral phosphine ligands, which exhibit excellent performance in Pd-catalyzed Tsuji-Trost and Rh-catalyzed 1,4-addition reactions . In biology and medicine, inherently chiral tribenzoannulene derivatives are being explored for their potential biological activity and applications in optical materials .
Mechanism of Action
The mechanism of action of 1-Bromo-9H-tribenzoa,c,eannulene involves the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . This process is crucial for determining the stereochemistry of the compound and its derivatives . The chiral phosphine ligands derived from this compound exhibit excellent asymmetric performance in various transition-metal-catalyzed reactions, highlighting the importance of its inherent chirality .
Comparison with Similar Compounds
1-Bromo-9H-tribenzoa,c,eannulene can be compared with other inherently chiral tribenzoannulene derivatives, such as 9-benzylidene-9H-tribenzoa,c,eannulene . These compounds share similar structural properties and exhibit conformational stability and inherent chirality . 1-Bromo-9H-tribenzoa,c,eannulene is unique due to its specific bromine substitution, which can influence its reactivity and applications in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C19H13Br |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-bromotetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),3,5,8,10,12,15,17-nonaene |
InChI |
InChI=1S/C19H13Br/c20-18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)19(17)18/h1-11H,12H2 |
InChI Key |
AAIWXUBDRROLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C4=CC=CC=C41)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)


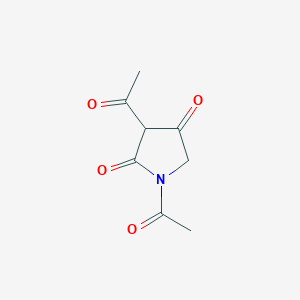
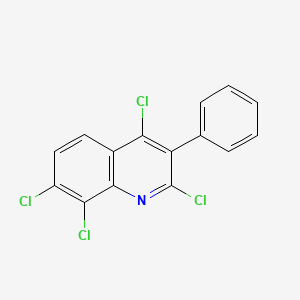
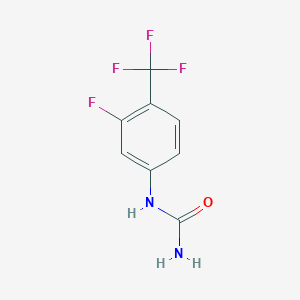
![6-Ethoxy-3-isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B12866738.png)
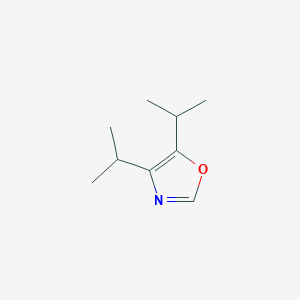
![5-Bromo-6-fluorobenzo[d]oxazole-2-thiol](/img/structure/B12866746.png)
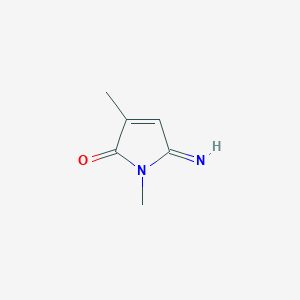
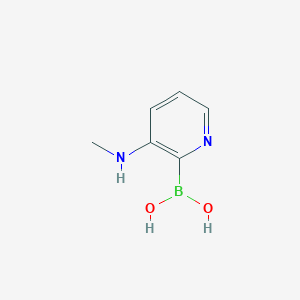
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)

